molecular formula C10H11N3OS B14173483 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol CAS No. 920512-37-4

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol

Cat. No.: B14173483
CAS No.: 920512-37-4
M. Wt: 221.28 g/mol
InChI Key: RIEADLGDCLCUDY-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol typically involves the condensation of 2-aminothiazole with a suitable aldehyde or ketone, followed by a series of reactions to introduce the phenol group. One common method involves the reaction of 2-aminothiazole with formaldehyde and a phenol derivative under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Scientific Research Applications

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

    2-Amino-4-methylthiazole: Another thiazole derivative with potential antimicrobial properties.

    2-Amino-5-methylthiazole: Known for its use in pharmaceuticals and agrochemicals.

Uniqueness

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is unique due to its combination of a thiazole ring and a phenol group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

920512-37-4

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-5-[(1,3-thiazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H11N3OS/c11-8-2-1-7(5-9(8)14)6-13-10-12-3-4-15-10/h1-5,14H,6,11H2,(H,12,13)

InChI Key

RIEADLGDCLCUDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CS2)O)N

Origin of Product

United States

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